Cytotoxic Potency Against Human KB3-1 Epidermoid Carcinoma Cells: Prenylterphenyllin vs. Dehydroxyl Analogs
In a direct head-to-head comparison conducted under identical assay conditions, prenylterphenyllin (compound 1) exhibited an IC50 of 8.5 µg/mL against KB3-1 cells, whereas its dehydroxyl analogs 4''-deoxyprenylterphenyllin (2), 4''-deoxyisoterprenin (3), and 4''-deoxyterprenin (4) displayed IC50 values of 3.0, 2.5, and 4.5 µg/mL, respectively [1]. This represents a 1.9- to 3.4-fold difference in potency directly attributable to hydroxylation state variations.
| Evidence Dimension | Cytotoxic IC50 (µg/mL) against human epidermoid carcinoma KB cells (KB3-1) |
|---|---|
| Target Compound Data | 8.5 µg/mL |
| Comparator Or Baseline | 4''-Deoxyprenylterphenyllin: 3.0 µg/mL; 4''-Deoxyisoterprenin: 2.5 µg/mL; 4''-Deoxyterprenin: 4.5 µg/mL |
| Quantified Difference | Prenylterphenyllin is 2.8-fold less potent than 4''-deoxyprenylterphenyllin, 3.4-fold less potent than 4''-deoxyisoterprenin, and 1.9-fold less potent than 4''-deoxyterprenin |
| Conditions | Human epidermoid carcinoma KB cells (KB3-1) in culture; assay methodology as described in Wei et al. J Antibiot 2007 |
Why This Matters
Researchers requiring a specific potency window for mechanistic studies or screening cascades should not interchange prenylterphenyllin with its dehydroxyl analogs, as the hydroxylation state significantly modulates cytotoxic activity.
- [1] Wei H, Inada H, Hayashi A, Higashimoto K, Pruksakorn P, Kamada S, Arai M, Ishida S, Kobayashi M. Prenylterphenyllin and its dehydroxyl analogs, new cytotoxic substances from a marine-derived Fungus Aspergillus candidus IF10. J Antibiot (Tokyo). 2007 Sep;60(9):586-90. doi: 10.1038/ja.2007.75. PMID: 17917243. View Source
